molecular formula C6H8O2 B2471233 (1S)-1-(furan-3-yl)ethan-1-ol CAS No. 1207204-70-3

(1S)-1-(furan-3-yl)ethan-1-ol

Cat. No.: B2471233
CAS No.: 1207204-70-3
M. Wt: 112.128
InChI Key: JFYCKQFLCOKZGA-YFKPBYRVSA-N
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Description

(1S)-1-(furan-3-yl)ethan-1-ol is an organic compound characterized by the presence of a furan ring attached to an ethan-1-ol moiety

Scientific Research Applications

(1S)-1-(furan-3-yl)ethan-1-ol has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(furan-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available furan-3-carboxaldehyde.

    Reduction: The aldehyde group of furan-3-carboxaldehyde is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction of furan-3-carboxaldehyde.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

    Reduction: Further reduction of the alcohol group can yield the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Furan-3-carboxaldehyde, furan-3-carboxylic acid.

    Reduction: (1S)-1-(furan-3-yl)ethane.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of (1S)-1-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (1R)-1-(furan-3-yl)ethan-1-ol: The enantiomer of (1S)-1-(furan-3-yl)ethan-1-ol, differing in the spatial arrangement of atoms.

    Furan-3-carboxaldehyde: The aldehyde precursor used in the synthesis of this compound.

    Furan-3-carboxylic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the furan ring also imparts distinct electronic properties, making it valuable in various applications.

Properties

IUPAC Name

(1S)-1-(furan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYCKQFLCOKZGA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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